3-m-Toluidinopropane-1,2-diol

Catalog No.
S13159506
CAS No.
42902-52-3
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-m-Toluidinopropane-1,2-diol

CAS Number

42902-52-3

Product Name

3-m-Toluidinopropane-1,2-diol

IUPAC Name

3-(3-methylanilino)propane-1,2-diol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-8-3-2-4-9(5-8)11-6-10(13)7-12/h2-5,10-13H,6-7H2,1H3

InChI Key

JODOBYDEHOMWRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC(CO)O

3-m-Toluidinopropane-1,2-diol is an organic compound characterized by the presence of a toluidine group attached to a propane-1,2-diol structure. Its molecular formula is C10H15NO2C_{10}H_{15}NO_2, and it has a molar mass of approximately 181.23 g/mol. This compound appears as a colorless to pale yellow liquid with a density of about 1.180 g/cm³ and a melting point between 105-106 °C. The compound's structure consists of a propanediol backbone with a methyl group and an amino group, which contribute to its chemical properties and potential applications in various fields.

Typical of diols and amines. Some notable reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are significant in the synthesis of polymers and plasticizers.
  • Oxidation: The alcohol groups can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.

Synthesis of 3-m-Toluidinopropane-1,2-diol can be achieved through several methods:

  • Direct Alkylation: This method involves reacting m-toluidine with epichlorohydrin under basic conditions to yield the desired diol.
  • Reduction Reactions: Starting from 3-nitrotoluene, reduction processes can lead to the formation of m-toluidine, which can then be converted into the diol.
  • Condensation Reactions: The condensation of m-toluidine with glycerol or other diols can also produce 3-m-Toluidinopropane-1,2-diol.

These synthetic routes highlight the versatility in producing this compound for research and industrial applications.

3-m-Toluidinopropane-1,2-diol has several potential applications:

  • Pharmaceuticals: It may serve as an intermediate in drug synthesis or as a building block for more complex pharmaceutical compounds.
  • Cosmetics: Its properties might make it suitable for use in cosmetic formulations as a moisturizing agent or stabilizer.
  • Chemical Manufacturing: The compound could be utilized in the production of polymers or other chemical products due to its reactive functional groups.

Several compounds share structural similarities with 3-m-Toluidinopropane-1,2-diol, including:

Compound NameMolecular FormulaUnique Features
3-Methylbenzene-1,2-diolC7H8O2C_7H_8O_2Lacks the propanediol backbone; primarily used in organic synthesis.
4-Methylbenzene-1,2-diolC7H8O2C_7H_8O_2Similar structure but different position of methyl group; used in dyes.
N,N-DimethylaminoethanolC4H11NC_4H_{11}NContains a dimethylamino group; utilized in surfactants and emulsifiers.

Uniqueness

3-m-Toluidinopropane-1,2-diol stands out due to its combination of both alcohol and amine functionalities within a propanediol framework. This unique structure allows for diverse reactivity patterns not found in simpler analogs like 3-methylbenzene-1,2-diol or N,N-Dimethylaminoethanol.

Systematic IUPAC Nomenclature and Synonym Identification

The IUPAC name for this compound is 3-[(3-methylphenyl)amino]propane-1,2-diol, reflecting its propanediol backbone substituted with a 3-methylphenylamino group at the third carbon. Common synonyms include:

  • 3-m-Toluidinopropane-1,2-diol
  • N-(2,3-Dihydroxypropyl)-3-methylaniline
  • 1,2-Propanediol, 3-[(3-methylphenyl)amino]-.

These terms are used interchangeably in chemical literature, though the IUPAC name ensures unambiguous identification.

Molecular Formula and Weight Analysis

The molecular formula is C₁₀H₁₅NO₂, derived from:

  • 10 carbon atoms (including the aromatic ring and propanediol chain)
  • 15 hydrogen atoms
  • 1 nitrogen atom (from the amino group)
  • 2 oxygen atoms (from the hydroxyl groups).

Molecular weight:
$$
\text{MW} = (12 \times 10) + (1 \times 15) + (14 \times 1) + (16 \times 2) = 181.24 \, \text{g/mol}.
$$

This aligns with computational data from PubChem.

Three-Dimensional Conformational Analysis

The compound’s 3D structure features:

  • A propanediol chain with hydroxyl groups at C1 and C2, adopting a gauche conformation due to intramolecular hydrogen bonding.
  • A 3-methylphenyl group attached via an amino group at C3, creating a planar aromatic system perpendicular to the propanediol backbone.

The spatial arrangement is confirmed by its SMILES notation, OCC(O)CNC1=CC=CC(=C1)C, which specifies substituent positions.

Comparative Structural Analysis with Related Toluidine Derivatives

Compared to analogous compounds:

CompoundStructural FeatureKey Difference
3-(m-Tolyloxy)-1,2-propanediolEther linkage (O) instead of amineHigher polarity due to ether oxygen
3-[(3-Methylphenyl)methoxy]propane-1,2-diolMethoxy substituentReduced hydrogen-bonding capacity
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-toluidineSulfopropyl and ethyl groupsEnhanced solubility in polar solvents

The amino group in 3-m-toluidinopropane-1,2-diol enables nucleophilic reactivity absent in ether-linked derivatives.

Precursor Selection and Reaction Mechanisms

The synthesis of 3-m-Toluidinopropane-1,2-diol primarily relies on two fundamental precursor categories: m-toluidine derivatives and propanediol precursors [2] [15]. The most commonly employed synthetic route involves the nucleophilic substitution reaction between m-toluidine and glycerol chlorohydrin under controlled conditions [32].

The reaction mechanism proceeds through a nucleophilic attack by the aromatic amine nitrogen on the electrophilic carbon bearing the chlorine substituent in glycerol chlorohydrin [30] [33]. This substitution reaction follows an SN2 mechanism, where the primary carbon of the chlorohydrin is attacked by the nucleophilic nitrogen, resulting in the displacement of chloride ion and formation of the desired amino diol product [34].

Table 1: Primary Precursor Selection and Reaction Conditions

Precursor TypeSpecific CompoundReaction Temperature (°C)Reaction Time (hours)Yield (%)
Amine Sourcem-Toluidine40-502-379-85
Diol PrecursorGlycerol Chlorohydrin30-501-375-82
Alternative RouteEpichlorohydrin + m-Toluidine80-1004-665-75

Alternative synthetic approaches involve the direct reaction of m-toluidine with epichlorohydrin, followed by hydrolysis to yield the target compound [31]. This pathway requires careful control of reaction conditions to prevent unwanted side reactions and ensure selective formation of the desired regioisomer [30].

The glycerol chlorohydrin method demonstrates superior selectivity and yields compared to epichlorohydrin-based routes [32]. The reaction typically employs a catalyst system comprising copper oxide as the primary catalyst with various metal oxide promoters including ferric oxide, zinc oxide, and manganese oxide [32].

Catalytic Optimization Strategies for Large-Scale Synthesis

Industrial-scale synthesis of 3-m-Toluidinopropane-1,2-diol requires sophisticated catalytic systems to achieve optimal conversion rates and selectivity [2] [16]. The most effective catalytic approach utilizes heterogeneous copper-based catalysts supported on various metal oxide promoters [32].

The catalyst composition typically consists of 0.5-3% copper oxide relative to the glycerol chlorohydrin mass, with promoter concentrations ranging from 10-60% of the primary catalyst quantity [32]. Ferric oxide, zinc oxide, stannic oxide, magnesium oxide, calcium oxide, manganese oxide, chromic oxide, and titanium oxide serve as effective promoters [32].

Table 2: Catalytic System Optimization Parameters

Catalyst ComponentConcentration Range (% w/w)Temperature Range (°C)Selectivity Enhancement (%)
Copper Oxide0.5-3.030-5015-25
Ferric Oxide10-60 (of CuO)30-508-12
Zinc Oxide10-60 (of CuO)30-5010-15
Manganese Oxide10-60 (of CuO)30-5012-18

Temperature control represents a critical parameter in catalytic optimization, with optimal reaction temperatures maintained between 30-50°C [32]. Higher temperatures can lead to increased side product formation and reduced selectivity toward the desired amino diol [25].

The reaction time optimization studies indicate that 1-3 hours provides optimal conversion while minimizing byproduct formation [32]. Extended reaction times beyond this range do not significantly improve yields but may increase impurity levels [2].

Catalyst recovery and reuse strategies involve filtration and drying procedures that enable multiple reaction cycles without significant activity loss [32]. The recovered catalyst maintains effectiveness for extended periods when properly stored and handled [18].

Purification Techniques and Yield Maximization

Purification of 3-m-Toluidinopropane-1,2-diol from crude reaction mixtures requires specialized separation techniques due to the polar nature of the compound and presence of similar molecular weight impurities [18] [19]. The most effective purification strategy employs a multi-stage approach combining ion exchange, solid-phase extraction, and distillation techniques [18].

The initial purification step involves ion exchange resin treatment to remove ionic impurities and unreacted starting materials [18]. This process effectively separates the target compound from glycerol, buffer components, and other polar molecules with similar physicochemical properties [18].

Table 3: Purification Stage Yields and Purity Levels

Purification StageYield Recovery (%)Purity Achieved (%)Processing Time (hours)
Ion Exchange93-9585-902-4
Solid-Phase Extraction90-9395-981-2
Vacuum Distillation85-9099+3-5
Overall Process70-7599+6-11

Solid-phase extraction serves as the secondary purification step, providing additional removal of remaining impurities and further concentration of the target product [18]. This technique enables efficient separation while maintaining high recovery yields [18].

The final purification stage employs vacuum distillation under carefully controlled conditions to achieve pharmaceutical-grade purity levels exceeding 99% [32]. The distillation parameters include reduced pressure conditions and temperature control to prevent thermal decomposition [19].

Yield maximization strategies focus on optimizing each purification stage to minimize product losses [20]. Solvent recovery and recycling procedures enable economic operation while maintaining environmental compliance [22].

Crystallization techniques can be employed as an alternative purification method, particularly when high-purity crystalline product is required [21]. The addition of specific surfactants and alcohols during crystallization improves crystal morphology and facilitates solid-liquid separation [21].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

UNII

Y6GKF7EG6Q

Dates

Last modified: 08-10-2024

Explore Compound Types